molecular formula C18H12ClF2N5O3 B2704958 N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052618-93-5

N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2704958
CAS No.: 1052618-93-5
M. Wt: 419.77
InChI Key: IXTXTGSOQDZESY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with fluorophenyl and chlorophenyl groups. Its molecular structure includes a 3-chloro-4-fluorophenyl acetamide moiety linked to a bicyclic triazole-dione system, which is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N5O3/c19-12-7-10(3-6-13(12)21)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-4-1-9(20)2-5-11/h1-7,15-16H,8H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTXTGSOQDZESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of Chloro and Fluoro Substituents: These substituents can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving halogenated aromatic compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance binding affinity to certain enzymes or receptors, while the triazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Isostructural Halogenated Derivatives

highlights the synthesis of isostructural chloro and bromo derivatives of triazole-thiazole hybrids. For example:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : This compound shares the 4-fluorophenyl and chlorophenyl motifs but replaces the pyrrolo-triazol-dione system with a thiazole-pyrazole scaffold. The bromo analog (4-bromophenyl) exhibits similar geometry but altered electronic properties due to the larger atomic radius of bromine, which may influence binding affinity in therapeutic applications .
Compound Core Structure Substituents Notable Properties
Target Compound Pyrrolo-triazol-dione 3-Cl-4-F-phenyl, 4-F-phenyl High rigidity, polar surface area
Thiazole-pyrazole analog () Thiazole-pyrazole 4-Cl-phenyl, 4-F-phenyl Enhanced π-stacking (thiazole), antimicrobial activity

Acetamide-Based Triazole Derivatives

lists compounds such as N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide , which replaces the fluorophenyl groups with pyrazine and ethoxy substituents. The substitution of fluorine with ethoxy reduces electronegativity but improves solubility, while the pyrazine ring introduces hydrogen-bonding capabilities .

Structural Analogs with Modified Aryl Groups

describes 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide, a close analog of the target compound. This modification highlights the critical role of para-halogenation in optimizing ligand-receptor interactions .

Bioactivity and Therapeutic Potential

While direct bioactivity data for the target compound is unavailable, analogs in exhibit antimicrobial properties. The chloro-fluoro substitution pattern is associated with enhanced membrane penetration in Gram-negative bacteria . Additionally, the triazole-dione scaffold may inhibit enzymes like cyclooxygenase or kinases, as seen in related pyrrolo-triazole derivatives .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring and a pyrrolo-triazole moiety. The molecular formula is C22H20ClF2N4O2C_{22}H_{20}ClF_{2}N_{4}O_{2}, with a molecular weight of approximately 446.90 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The presence of the pyrrolo-triazole moiety is believed to enhance binding affinity to target enzymes.
  • Molecular Interactions : The chloro and fluoro groups can form hydrogen bonds and hydrophobic interactions with active sites of enzymes.

Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on tyrosinase (AbTYR), an enzyme involved in melanin production. The following table summarizes the IC50 values for various derivatives:

CompoundIC50 (µM)Reference
N-(3-chloro-4-fluorophenyl)-2-acetamide0.19
N-(3-chloro-4-fluorophenyl)-5-(4-fluorophenyl)-triazole1.72
Kojic Acid (standard)17.76

These results indicate that the compound exhibits significant inhibitory activity against tyrosinase at low micromolar concentrations.

Case Studies

  • Study on Melanin Production : A study demonstrated that derivatives of N-(3-chloro-4-fluorophenyl)-2-acetamide were effective in reducing melanin production in melanoma cells by inhibiting tyrosinase activity. The most potent derivative showed an IC50 value of 0.19 µM, which is considerably lower than that of kojic acid, a standard reference compound.
  • Docking Studies : Molecular docking studies confirmed that the 3-chloro-4-fluorophenyl fragment plays a crucial role in binding to the catalytic pocket of AbTYR. This finding was consistent with biochemical data showing enhanced inhibitory effects when this moiety was present .

Research Findings

Research indicates that modifications to the core structure of the compound can lead to variations in biological activity:

  • Structural Modifications : Compounds with additional substituents at specific positions on the phenyl ring exhibited improved potency against tyrosinase. For example, introducing a methyl group to the acetyl linking group resulted in compounds with IC50 values comparable to or better than existing inhibitors .

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